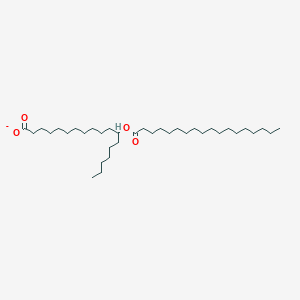
12-Octadecanoyloxy-octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(octadecanoyloxy)octadecanoate is a monocarboxylic acid anion that is the conjugate base of 12-(octadecanoyloxy)octadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 12-(octadecanoyloxy)octadecanoic acid.
Aplicaciones Científicas De Investigación
Organogel Research and Applications
12-Octadecanoyloxy-octadecanoate, along with its structural analogs, has been studied for its organogelation properties. Research conducted by Wright and Marangoni (2011) highlights the use of hydroxylated fatty acids like ricinelaidic acid (a derivative of 12-Hydroxy Stearic Acid) in gelling triacylglycerol-based vegetable oils. This organogelation process is influenced by factors such as temperature, concentration, and oil purity. Such organogels have practical applications in cosmetics, lubricating greases, and coatings due to their ability to form long, rigid fibers through hydrogen bonding, contributing to their gel-like structure and stability (Wright & Marangoni, 2011).
Polymerization and Copolymerization
The radical polymerization of 12-Octadecanoyloxy-octadecanoate derivatives has been explored, as in the study by Seno, Fukui, and Sato (2001), where the kinetics and mechanisms of polymerization were examined. This research contributes to the understanding of how such compounds can be polymerized and potentially used in creating new polymeric materials, which could have applications in various industrial sectors, including materials science and engineering (Seno, Fukui, & Sato, 2001).
Thermal Properties and Applications in Phase Change Materials
The study of the thermal conductivity of octadecanoic acid, a closely related compound, provides insights into the thermal transport properties of such fatty acids when used as phase change materials (PCMs) for heat storage. Zou, Qiu, Feng, and Zhang (2019) conducted molecular dynamics studies to understand the size-dependent thermal conductivity of octadecanoic acid in various forms, which is crucial for designing efficient OA-filled composite PCMs for thermal energy storage applications (Zou, Qiu, Feng, & Zhang, 2019).
Biolubricant Development
Research on the modification of oleic acid-based triester derivatives, as outlined by Salih, Salimon, and Yousif (2012), showcases the potential of 12-Octadecanoyloxy-octadecanoate and its derivatives in developing synthetic biolubricant basestocks. These derivatives exhibit favorable properties such as low pour points and high oxidation stability, making them suitable for industrial fluid applications in varying temperature conditions (Salih, Salimon, & Yousif, 2012).
Propiedades
Nombre del producto |
12-Octadecanoyloxy-octadecanoate |
|---|---|
Fórmula molecular |
C36H69O4- |
Peso molecular |
565.9 g/mol |
Nombre IUPAC |
12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)/p-1 |
Clave InChI |
HCUIHIKPUYHKSQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



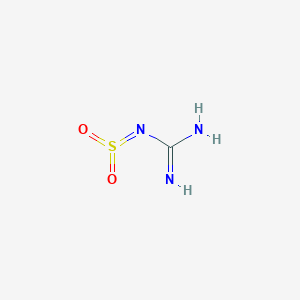
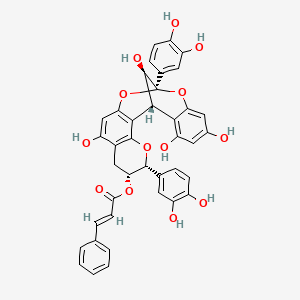
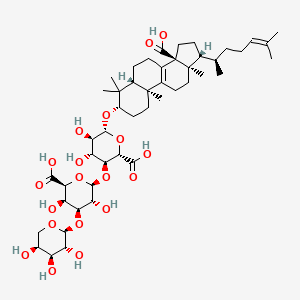
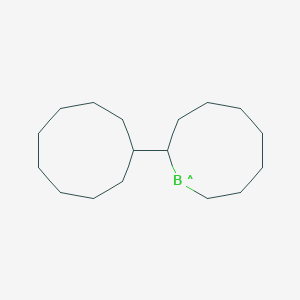
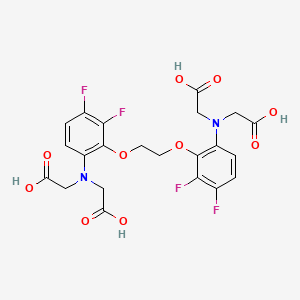
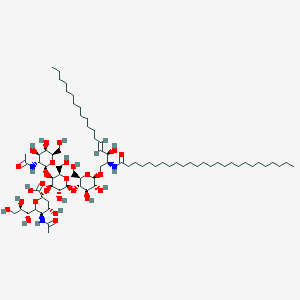
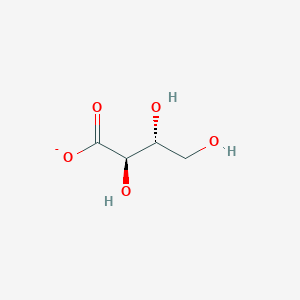
![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)
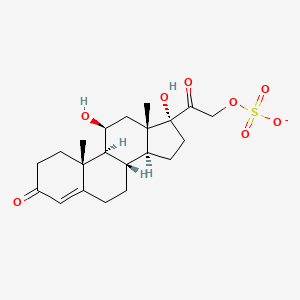
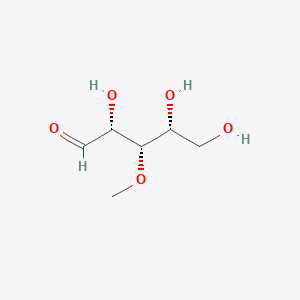
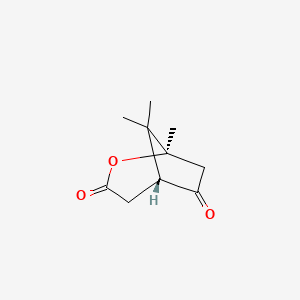
![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)
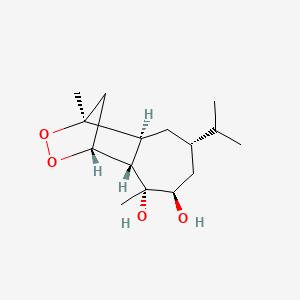
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)